molecular formula C16H19ClO3 B4591312 7-butoxy-6-chloro-4-propyl-2H-chromen-2-one

7-butoxy-6-chloro-4-propyl-2H-chromen-2-one

Cat. No.: B4591312
M. Wt: 294.77 g/mol
InChI Key: WUFGREPMXXEYDP-UHFFFAOYSA-N
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Description

7-butoxy-6-chloro-4-propyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H19ClO3 and its molecular weight is 294.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.1022722 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectroscopic Analysis

A study on the structural characteristics and spectroscopic properties of chromene derivatives, including compounds similar to 7-butoxy-6-chloro-4-propyl-2H-chromen-2-one, highlights their complex conformational behavior and the impact of various substituents on their molecular structure. Such analyses provide a foundation for understanding the reactivity and potential applications of these compounds in various fields of chemistry and materials science (Caracelli et al., 2015).

Electrochemical Applications

Research into benzofuran derivatives, closely related to chromene structures, has explored their use in electrochemical sensors. The study focused on the electrochemical oxidation of these compounds and their application in detecting nanomolar concentrations of analytes like hydrazine, demonstrating the potential of chromene derivatives in environmental monitoring and analytical chemistry (Mazloum‐Ardakani & Khoshroo, 2013).

Synthetic Methodologies

In synthetic chemistry, chromene derivatives serve as key intermediates in the synthesis of complex organic molecules. Research has focused on developing efficient synthetic routes to chromene compounds, including those with functional groups similar to this compound. These methodologies enhance the accessibility of chromene-based compounds for further chemical transformations and applications (Bello et al., 2010).

Biological Activity Studies

The exploration of chromene derivatives in the realm of medicinal chemistry has revealed their potential biological activities. Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties, indicating the potential for these compounds to serve as lead structures in the development of new therapeutic agents (Hatzade et al., 2008).

Properties

IUPAC Name

7-butoxy-6-chloro-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO3/c1-3-5-7-19-15-10-14-12(9-13(15)17)11(6-4-2)8-16(18)20-14/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFGREPMXXEYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C2C(=CC(=O)OC2=C1)CCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.